molecular formula C5H7F4N B13004095 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine

3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine

Cat. No.: B13004095
M. Wt: 157.11 g/mol
InChI Key: LBOVXFUYPYYPCS-UHFFFAOYSA-N
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Description

3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine is a fluorinated cyclobutane derivative. This compound is characterized by the presence of both a fluoro and a trifluoromethyl group attached to a cyclobutane ring, along with an amine group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluoroalkene with a trifluoromethylating agent, followed by amination to introduce the amine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are also crucial due to the reactive nature of fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halides or alkyl groups.

Scientific Research Applications

3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
  • 1-{3-fluoro-4-[(trifluoromethyl)sulfanyl]phenyl}cyclobutan-1-amine

Uniqueness

Compared to similar compounds, 3-Fluoro-1-(trifluoromethyl)cyclobutan-1-amine offers a unique combination of structural features that enhance its reactivity and specificity. The presence of both fluoro and trifluoromethyl groups provides distinct electronic and steric properties, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C5H7F4N

Molecular Weight

157.11 g/mol

IUPAC Name

3-fluoro-1-(trifluoromethyl)cyclobutan-1-amine

InChI

InChI=1S/C5H7F4N/c6-3-1-4(10,2-3)5(7,8)9/h3H,1-2,10H2

InChI Key

LBOVXFUYPYYPCS-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(F)(F)F)N)F

Origin of Product

United States

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